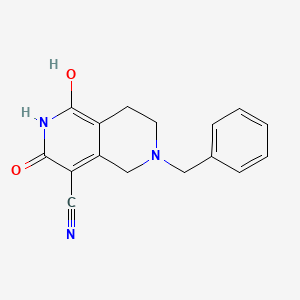

6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile

Description

Properties

Molecular Formula |

C16H15N3O2 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

6-benzyl-1-hydroxy-3-oxo-2,5,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile |

InChI |

InChI=1S/C16H15N3O2/c17-8-13-14-10-19(9-11-4-2-1-3-5-11)7-6-12(14)15(20)18-16(13)21/h1-5H,6-7,9-10H2,(H2,18,20,21) |

InChI Key |

RLJMVOVKOPJXJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C(C(=O)NC(=C21)O)C#N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Cyclization

A common approach involves reacting 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ) with cyclic amines (e.g., pyrrolidine, azepane) in ethanol under reflux to form 1-amino-3-chloro derivatives (2a,b ). For instance, 2b is synthesized by refluxing 1 with hexamethyleneimine and triethylamine in ethanol for 5 hours. Subsequent treatment with 2-mercaptoethanol in DMF at 85–100°C for 15 hours yields thioether intermediates (3a,b ), which undergo base-mediated cyclization to form oxo derivatives (4a,b ).

Smiles Rearrangement for Hydroxy Group Introduction

The Smiles rearrangement is pivotal for introducing hydroxyl groups. For example, intermediates like 3-[(2-hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (3a ) are treated with aqueous sodium hydroxide (50%) in ethanol under reflux to trigger intramolecular cyclization, forming 7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile (4a ). This step eliminates thiirane polymers and generates the oxo moiety.

Benzylation and Final Modification

Benzyl groups are introduced via alkylation using benzyl halides or through reductive amination. In one protocol, 7-benzyl-2,4-dihydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid ethyl ester is dissolved in a solvent mixture (e.g., dichloromethane/water) and reacted with benzoyl chloride and potassium cyanide to install the carbonitrile group. The final product is purified via recrystallization from ethanol.

Reaction Optimization and Conditions

Temperature and Solvent Effects

Catalysts and Bases

-

Triethylamine is used to scavenge HCl during amine substitutions.

-

Sodium hydroxide (50% aqueous) drives cyclization and hydroxy group formation.

Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy : Key peaks include ν(C≡N) at ~2205 cm⁻¹ and ν(C=O) at ~1747 cm⁻¹.

-

¹H NMR : Benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while methylene groups in the tetrahydro ring resonate at δ 2.5–3.5 ppm.

-

Mass Spectrometry : Molecular ion peaks align with the formula C₁₆H₁₅N₃O₂ (m/z 281.31).

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. Research has shown that 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

1.2 Antitumor Properties

The compound has also been investigated for its antitumor effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins. This suggests that 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile could be further explored as a potential anticancer agent .

Synthetic Chemistry

2.1 Synthesis of Heterocyclic Compounds

The compound serves as an important intermediate in the synthesis of various heterocyclic systems. Its structure allows for the formation of complex molecules through reactions such as the Smiles rearrangement. This method has been successfully applied to generate new classes of naphthyridine derivatives with enhanced biological activity .

2.2 Catalytic Applications

In synthetic chemistry, 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile has been utilized as a catalyst in several organic transformations. Its ability to facilitate reactions under mild conditions presents advantages in terms of yield and selectivity .

Material Science

3.1 Polymerization Initiators

The compound has potential applications as a polymerization initiator due to its reactive functional groups. Research indicates that it can initiate radical polymerization processes effectively, leading to the development of novel polymeric materials with unique properties .

3.2 Nanocomposite Development

In material science applications, 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile is being explored for its role in the development of nanocomposites. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare this compound with analogs, key parameters to evaluate include:

- Structural Features : Bond lengths, dihedral angles, and puckering amplitudes (via Cremer-Pople coordinates ).

- Hydrogen Bonding : Graph set analysis to classify intermolecular interactions.

- Physicochemical Properties : Solubility, logP, and thermal stability.

- Biological Activity : Binding affinity, enzyme inhibition, or cytotoxicity.

Table 1: Hypothetical Structural Comparison

Key Findings (Hypothetical):

Substituent Effects : The benzyl group enhances lipophilicity (logP = 2.1) compared to the methyl analog (logP = 1.5), aligning with trends in aromatic substituents .

Hydrogen Bonding : The $R_2^2(8)$ motif (as seen in phenyl analogs) stabilizes crystal packing, critical for bioavailability .

Ring Puckering: Higher puckering amplitude (0.45 Å) vs.

Methodological Considerations

- Crystallography : Use SHELXL for refinement and WinGX for data integration to resolve structural details.

- Hydrogen Bond Analysis : Apply graph set theory to classify motifs like $R_2^2(8)$, which correlate with stability.

- Computational Modeling : Pair crystallographic data with DFT calculations to predict electronic properties.

Biological Activity

6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile (CAS Number: 1225069-93-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H15N3O2

- Molecular Weight : 281.31 g/mol

- Predicted Boiling Point : 531.2 ± 50.0 °C

- Density : 1.37 ± 0.1 g/cm³

- pKa : 7.47

Research indicates that 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial as PI3K pathways are involved in various cellular processes including growth and metabolism.

| Mechanism | Description |

|---|---|

| PI3-Kinase Inhibition | Selective inhibition of Class I PI3K enzymes (PI3K-a and -β isoforms) |

| Anti-Tumor Activity | Inhibits uncontrolled cellular proliferation associated with malignancies |

| Anti-inflammatory Effects | Potential therapeutic effects in inflammatory diseases |

Therapeutic Applications

The compound has shown promise in treating a range of diseases due to its mechanism of action:

- Cancer Treatment : Its ability to inhibit PI3K pathways suggests potential use in cancer therapies targeting tumors with deregulated PI3K signaling.

- Inflammatory Diseases : The anti-inflammatory properties indicate potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

- Fibrotic Diseases : It may also be beneficial in managing fibrotic conditions such as hepatic cirrhosis and lung fibrosis.

Case Studies

A study published in Trends in Pharmacological Sciences highlighted the compound's effectiveness against specific cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating a dose-dependent response.

Research Findings

Recent investigations have explored the pharmacological profiles of this compound through various experimental models:

- In Vitro Studies : Cell line assays demonstrated that treatment with the compound resulted in decreased proliferation rates in cancerous cells.

- In Vivo Models : Animal studies indicated reduced tumor growth rates when administered with the compound compared to control groups.

Table 2: Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Significant reduction in cell viability at 10 µM |

| In Vivo | Decreased tumor growth rates in treated groups |

Q & A

Q. Q1. How can researchers optimize the synthesis of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile to improve yield and purity?

Methodological Answer :

- Step 1 : Utilize a multi-step synthetic route involving cyclization and functional group protection. For example, benzyl groups are often introduced via nucleophilic substitution or alkylation under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust stoichiometry of reagents (e.g., benzyl bromide) based on intermediate purity.

- Step 3 : Purify the final product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis and HRMS (e.g., <1 ppm mass error) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (-OH) and nitrile (-CN) groups via characteristic peaks (e.g., 3200–3600 cm⁻¹ for -OH, 2200–2260 cm⁻¹ for -CN) .

- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.0 ppm), benzyl methylene (δ 3.5–4.5 ppm), and dihydroxy groups (δ 5.0–6.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the tetrahydro-naphthyridine core .

- HRMS : Confirm molecular formula (e.g., C₁₆H₁₄N₄O₂) with <1 mDa accuracy. Compare calculated vs. observed isotopic patterns to rule out impurities .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in experimental data for stereochemical assignments?

Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and coupling constants. Compare with experimental data to validate stereoisomerism .

- Step 2 : Use molecular docking to assess hydrogen bonding and steric interactions in the tetrahydro-naphthyridine core. For example, dihydroxy groups may exhibit intramolecular H-bonding, altering NMR splitting patterns .

- Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable. Metrics like R-factor (<0.05) ensure structural accuracy .

Q. Q4. What strategies are recommended for analyzing bioactivity data inconsistencies in kinase inhibition assays?

Methodological Answer :

- Strategy 1 : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4). Use Z’-factor >0.5 to confirm assay robustness .

- Strategy 2 : Perform dose-response curves (IC₅₀) with Hill slope analysis. Discrepancies may arise from allosteric binding or off-target effects.

- Strategy 3 : Validate via orthogonal methods (e.g., surface plasmon resonance for binding affinity, or cellular thermal shift assays for target engagement) .

Q. Q5. How can researchers mitigate degradation of the nitrile group during long-term stability studies?

Methodological Answer :

- Approach 1 : Store samples in anhydrous solvents (e.g., DMSO-d₆ under argon) at –20°C to prevent hydrolysis.

- Approach 2 : Add stabilizers (e.g., 1% w/v ascorbic acid) to inhibit oxidation. Monitor via LC-MS for degradation products (e.g., carboxylic acid derivatives) .

- Approach 3 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm) .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) to ensure batch-to-batch consistency .

- Data Validation : Use triplicate measurements for spectroscopic and bioassay data. Apply Grubbs’ test to exclude outliers .

- Ethical Compliance : Adhere to EHS protocols for handling nitriles (e.g., proper ventilation, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.